molecular formula C15H14O3S B563450 Modafinil Carboxylate-d5 (Mixture of Diastereomers) CAS No. 1185142-72-6

Modafinil Carboxylate-d5 (Mixture of Diastereomers)

Cat. No.: B563450
CAS No.: 1185142-72-6
M. Wt: 279.365
InChI Key: QARQPIWTMBRJFX-DYVTXVBDSA-N
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Description

Modafinil Carboxylate-d5 (Mixture of Diastereomers) is a labeled compound used in various scientific research applications. It is a derivative of modafinil, a well-known wakefulness-promoting agent. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, making it useful in studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Modafinil Carboxylate-d5 involves the incorporation of deuterium into the modafinil structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Modafinil Carboxylate-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Modafinil Carboxylate-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Modafinil Carboxylate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of modafinil.

    Biology: Employed in studies involving the pharmacokinetics and pharmacodynamics of modafinil and its derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a tool to understand the mechanisms of action of modafinil.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of Modafinil Carboxylate-d5 is similar to that of modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is associated with wakefulness-promoting effects. The compound also affects other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Modafinil: The parent compound, known for its wakefulness-promoting properties.

    Armodafinil: The R-enantiomer of modafinil, with similar pharmacological effects.

    Flmodafinil: A fluorinated derivative with enhanced potency.

    Adrafinil: A prodrug of modafinil, converted to modafinil in the body.

Uniqueness

Modafinil Carboxylate-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, making it a valuable tool in research.

Properties

CAS No.

1185142-72-6

Molecular Formula

C15H14O3S

Molecular Weight

279.365

IUPAC Name

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D

InChI Key

QARQPIWTMBRJFX-DYVTXVBDSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Synonyms

2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid;  Modafinil-d5 Acid;  Modafinic Acid-d5; 

Origin of Product

United States

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